molecular formula C24H28BrN3O2 B259502 (4-Benzylpiperazin-1-yl)-[1-(4-bromobenzoyl)piperidin-4-yl]methanone

(4-Benzylpiperazin-1-yl)-[1-(4-bromobenzoyl)piperidin-4-yl]methanone

Cat. No. B259502
M. Wt: 470.4 g/mol
InChI Key: LNAKPWZCKAPISA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Benzylpiperazin-1-yl)-[1-(4-bromobenzoyl)piperidin-4-yl]methanone, also known as BB-1, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BB-1 belongs to the class of piperazine derivatives and has been synthesized using various methods.

Mechanism of Action

(4-Benzylpiperazin-1-yl)-[1-(4-bromobenzoyl)piperidin-4-yl]methanone acts as a dopamine receptor agonist, which means it binds to and activates dopamine receptors in the brain. This leads to an increase in dopamine release, which can have various effects on the brain and body. The exact mechanism of action of this compound is not fully understood, but it is believed to act primarily on the D2 receptor subtype.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including an increase in dopamine release, changes in neurotransmitter levels, and alterations in brain activity. This compound has also been shown to have potential neuroprotective effects, particularly in the treatment of Parkinson's disease.

Advantages and Limitations for Lab Experiments

(4-Benzylpiperazin-1-yl)-[1-(4-bromobenzoyl)piperidin-4-yl]methanone has several advantages for use in lab experiments, including its high affinity for dopamine receptors, its potential therapeutic applications, and its ability to act as a diagnostic tool for detecting dopamine receptor abnormalities. However, this compound also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on (4-Benzylpiperazin-1-yl)-[1-(4-bromobenzoyl)piperidin-4-yl]methanone, including its potential use in the treatment of Parkinson's disease, schizophrenia, and drug addiction. Additionally, further research is needed to fully understand its mechanism of action and potential neuroprotective effects. This compound could also be studied for its potential use as a diagnostic tool for detecting dopamine receptor abnormalities in various neurological disorders. Overall, this compound has significant potential for further research and development in the field of neuroscience and pharmacology.

Synthesis Methods

(4-Benzylpiperazin-1-yl)-[1-(4-bromobenzoyl)piperidin-4-yl]methanone can be synthesized using various methods, including the reaction of 1-(4-bromobenzoyl)piperidin-4-ylamine with benzylpiperazine, followed by the addition of 4-methoxybenzoyl chloride and sodium hydride. Another method involves the reaction of 1-(4-bromobenzoyl)piperidin-4-ylamine with benzylpiperazine, followed by the addition of 4-methoxybenzoyl isocyanate. These methods have been optimized to yield this compound in high purity and yield.

Scientific Research Applications

(4-Benzylpiperazin-1-yl)-[1-(4-bromobenzoyl)piperidin-4-yl]methanone has been studied for its potential therapeutic applications, including its role as a dopamine receptor agonist. It has been shown to have a high affinity for dopamine receptors, particularly the D2 receptor subtype. This compound has also been studied for its potential use in the treatment of Parkinson's disease, schizophrenia, and drug addiction. Additionally, this compound has been investigated for its potential as a diagnostic tool for detecting dopamine receptor abnormalities.

properties

Molecular Formula

C24H28BrN3O2

Molecular Weight

470.4 g/mol

IUPAC Name

(4-benzylpiperazin-1-yl)-[1-(4-bromobenzoyl)piperidin-4-yl]methanone

InChI

InChI=1S/C24H28BrN3O2/c25-22-8-6-20(7-9-22)23(29)27-12-10-21(11-13-27)24(30)28-16-14-26(15-17-28)18-19-4-2-1-3-5-19/h1-9,21H,10-18H2

InChI Key

LNAKPWZCKAPISA-UHFFFAOYSA-N

SMILES

C1CN(CCC1C(=O)N2CCN(CC2)CC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Br

Canonical SMILES

C1CN(CCC1C(=O)N2CCN(CC2)CC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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